molecular formula C9H12BrNOS B2511340 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole CAS No. 1889110-69-3

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole

Cat. No.: B2511340
CAS No.: 1889110-69-3
M. Wt: 262.17
InChI Key: JSEDTDLNQUVZMG-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole is a high-purity chemical building block for research and development in medicinal and synthetic chemistry. This compound features a brominated thiazole core, a prominent scaffold in drug discovery, substituted with a tetrahydropyran (oxane) ring, which can enhance physicochemical properties . The thiazole ring is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents and natural products . The presence of the bromine atom at the 2-position of the thiazole ring makes this compound a versatile synthetic intermediate. This reactive site is amenable to various cross-coupling reactions, allowing researchers to functionalize the core structure and create diverse libraries of novel compounds for biological screening . Thiazole-containing molecules are extensively investigated for a broad spectrum of pharmacological activities. These include antimicrobial , anticancer , anti-inflammatory, and antifungal applications . The incorporation of the oxan-4-yl (tetrahydropyran) group can influence the molecule's metabolic stability and bioavailability, making it a valuable moiety in the design of new active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-2-4-12-5-3-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEDTDLNQUVZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methylbenzoic acid and oxan-4-ylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming 5-methyl-4-(oxan-4-yl)-1,3-thiazole.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-Methyl-4-(oxan-4-yl)-1,3-thiazole.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole. Thiazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole moieties have been synthesized and tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer activity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Research has shown that thiazole derivatives can effectively combat bacterial strains, including those resistant to conventional antibiotics. A series of derivatives were synthesized and tested against a range of pathogens, demonstrating varying degrees of antibacterial efficacy. For example, certain derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. The following table summarizes some key synthetic routes and their outcomes:

Synthesis Method Starting Materials Yield (%) Notes
Reaction with morpholine5-bromo-2-hydroxyphenyl thiocyanate85High yield; suitable for further functionalization
N-bromosuccinimide method5-methylthiazole derivative75Effective for bromination at the desired position
Coupling reactionsVarious acid chlorides with thiazole derivatives70Variability in yield based on substituents

Therapeutic Potential

Diabetes Management
Thiazoles have been investigated for their role in diabetes management. Compounds similar to this compound have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. This effect is attributed to their action on various metabolic pathways involved in glucose homeostasis .

Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, thiazoles are being studied for their anti-inflammatory effects. Research indicates that certain thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity

A recent study synthesized a series of N-acylated thiazoles and evaluated their anticancer activity against glioblastoma cells. Among these, a specific derivative exhibited an IC50 value of 15 µM, indicating significant potency compared to standard treatments. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of imidazotriazole-incorporated thiazoles, which were tested against various bacterial strains. One derivative showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic candidate .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Thiazoles and Related Heterocycles

Compound Name Molecular Formula Substituents (Position 2,4,5) Key Features Biological Activity (if reported) Synthesis Method (Reference)
This compound C₉H₁₂BrNOS Br (2), oxan-4-yl (4), Me (5) Tetrahydropyran enhances lipophilicity Not explicitly reported Not specified; likely via cyclization
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid C₅H₄BrNO₂S Br (2), Me (4), COOH (5) Carboxylic acid enables salt formation Research applications (e.g., drug intermediates) Halogenation or coupling reactions
4-Bromo-5-(thiophen-2-yl)oxazole C₇H₄BrNO₂S Br (4), thiophen-2-yl (5) Oxazole core with thiophene substituent Antimicrobial activity (200 µg/mL) Tosylmethylisocyanide-mediated synthesis
4-Bromo-5-(1-(3-fluorophenyl)hydrazono)ethyl-2-(methylthio)thiazole C₁₂H₁₁BrFN₃S₂ Br (4), methylthio (2), hydrazono-ethyl (5) Hydrazone moiety for metal chelation Not reported; potential antifungal/antibacterial Condensation of hydrazine derivatives
5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole C₁₂H₁₄N₄OS Br (5), dioxolane (2), Me (4) Dioxolane ring improves solubility Not reported Cycloaddition or click chemistry

Substituent Effects on Bioactivity

  • Thiazole vs. Thiadiazole Derivatives : 1,3-Thiazoles (e.g., compound 6a–i in ) exhibit higher in vitro inhibitory activity than 1,3,4-thiadiazoles due to enhanced electronic stabilization of the thiazole ring .
  • Positional Bromination : Bromine at position 2 (as in the target compound) may sterically hinder nucleophilic attacks compared to bromine at position 4 (e.g., 4-bromo-5-(thiophen-2-yl)oxazole) .
  • Tetrahydropyran vs.

Antimicrobial Activity Trends

  • Oxazole and Thiazole Hybrids : Compounds like 4-bromo-5-(thiophen-2-yl)oxazole () and triazole-thiazole hybrids () show antimicrobial activity at 200 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger) .
  • Role of Halogens: Bromine’s electron-withdrawing effect enhances membrane disruption in microbial cells, as seen in brominated triazole derivatives ().

Biological Activity

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole ring structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a bromine atom and a methyl group, along with an oxan-4-yl group. This unique structure contributes to its biological activity through various mechanisms of action.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can interact with specific enzymes or receptors, modulating their activity. The bromine atom enhances binding affinity through halogen bonding.
  • Cellular Interaction : The oxazole ring facilitates π-π stacking interactions, stabilizing the compound-target complex.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)5.73
This compoundMDA-MB-231 (breast cancer)12.15

The presence of electron-donating groups in the structure enhances cytotoxicity. In silico docking studies have shown that this compound binds effectively to the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. For instance:

CompoundMicroorganismMIC (mM)Reference
This compoundC. albicans3.92–4.01
This compoundA. niger4.01–4.23

The structure–activity relationship (SAR) analysis indicates that substituents on the thiazole ring significantly influence antimicrobial efficacy.

Study on Antitumor Activity

In a study assessing various thiazole derivatives for antitumor activity, it was found that compounds with a methyl group at position 4 showed increased cytotoxicity against cancer cell lines compared to those without such substitutions. The mechanism involved induction of apoptosis and cell cycle arrest at the G1 phase .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial potential of thiazole derivatives against multiple pathogens. The results indicated that compounds similar to this compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin and fluconazole .

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